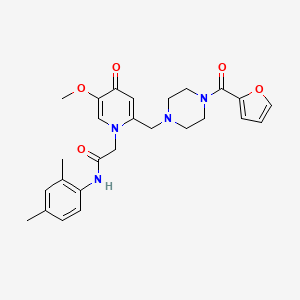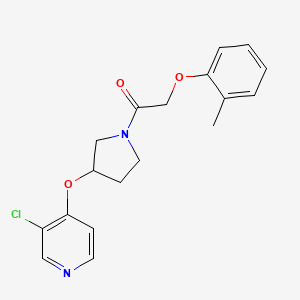
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as CPYCE, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Characterization Techniques
Compounds with structures similar to "1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone" have been synthesized through various methods, including multi-component coupling reactions catalyzed by natural or synthetic catalysts. For instance, Abdelhadi Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This process involved detailed structural studies using spectroscopic techniques such as NMR, FT-IR, and confirmed by single-crystal X-ray diffraction, highlighting the importance of these techniques in characterizing complex organic molecules Louroubi et al., 2019.
Catalytic Behavior and Reactivity
Research into the reactivity and catalytic behavior of related compounds has led to the discovery of their potential in facilitating various chemical reactions. Wen‐Hua Sun et al. (2007) studied the synthesis of complexes bearing quinoxalinyl-iminopyridines and investigated their catalytic behavior towards ethylene reactivity. Such studies reveal the potential of structurally similar compounds in catalysis, particularly in polymerization and oligomerization reactions, which could be pertinent for material science and industrial chemistry Sun et al., 2007.
Antimicrobial Activity
Compounds within the same chemical family have been explored for their antimicrobial properties. Hitesh Dave et al. (2013) synthesized derivatives involving a similar process of reaction with substituted aldehyde to give chalcone derivatives, which upon further reaction, yielded compounds tested for antimicrobial activity against various species. This suggests that compounds like "1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone" could also be explored for their potential antimicrobial activities, contributing to pharmaceutical and medicinal chemistry Dave et al., 2013.
Molecular Properties and Theoretical Studies
Theoretical studies and DFT calculations play a crucial role in predicting the molecular properties of such compounds. For example, M. Bouklah et al. (2012) conducted DFT and quantum chemical calculations to investigate the molecular properties of substituted pyrrolidinones, revealing insights into their electronic properties, HOMO-LUMO energy gaps, and molecular densities. These studies are essential for understanding the reactivity, stability, and potential applications of the compounds in various scientific domains Bouklah et al., 2012.
Propriétés
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-13-4-2-3-5-16(13)23-12-18(22)21-9-7-14(11-21)24-17-6-8-20-10-15(17)19/h2-6,8,10,14H,7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGOKFIFAJJYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

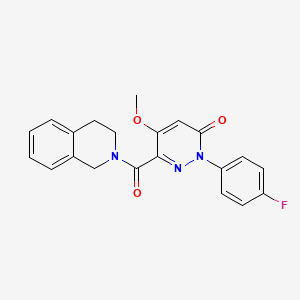
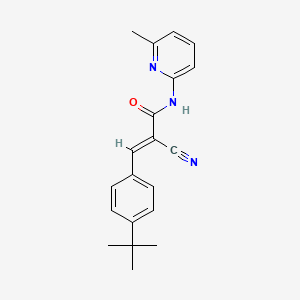
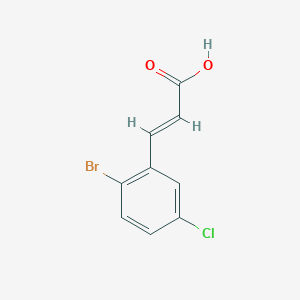
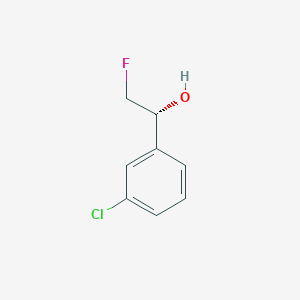
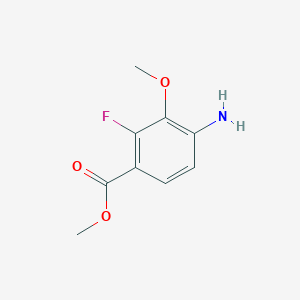


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2960421.png)
![diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2960424.png)
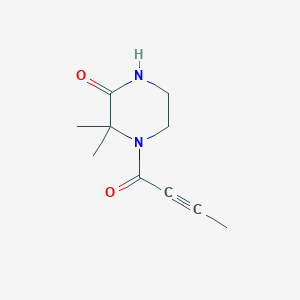
![N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2960426.png)
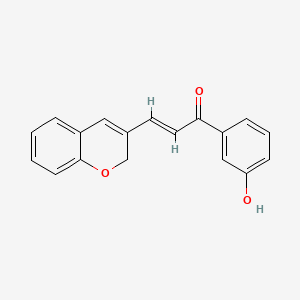
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)
